molecular formula C19H16IN3OS B5126498 N-(4-iodophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide

N-(4-iodophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide

Cat. No.: B5126498
M. Wt: 461.3 g/mol
InChI Key: SAMMWEOXGHEGSU-UHFFFAOYSA-N
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Description

N-(4-iodophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide is a synthetic organic compound that belongs to the class of sulfanylacetamides This compound is characterized by the presence of an iodophenyl group, a methyl-phenylpyrimidinyl group, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-iodophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative.

    Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via an electrophilic aromatic substitution reaction using iodine and a suitable catalyst.

    Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a nucleophilic substitution reaction between a thiol and an acetamide derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N-(4-iodophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The iodophenyl group can be reduced to a phenyl group.

    Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving sulfanylacetamides.

    Medicine: Potential therapeutic applications due to its structural similarity to known bioactive compounds.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-iodophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through experimental studies, including binding assays and cellular assays.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-bromophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
  • N-(4-chlorophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
  • N-(4-fluorophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide

Uniqueness

N-(4-iodophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide is unique due to the presence of the iodophenyl group, which can impart distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The iodine atom’s larger size and higher polarizability can influence the compound’s interactions with biological targets and its overall pharmacokinetic properties.

Properties

IUPAC Name

N-(4-iodophenyl)-2-(4-methyl-6-phenylpyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16IN3OS/c1-13-11-17(14-5-3-2-4-6-14)23-19(21-13)25-12-18(24)22-16-9-7-15(20)8-10-16/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAMMWEOXGHEGSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=CC=C(C=C2)I)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16IN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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